molecular formula C7H6BrClF3N B12076083 2-Amino-5-bromobenzotrifluoride hydrochloride

2-Amino-5-bromobenzotrifluoride hydrochloride

Cat. No.: B12076083
M. Wt: 276.48 g/mol
InChI Key: IJPCZWDEYYLBFX-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzotrifluoride hydrochloride is an organic compound with the molecular formula C7H5BrF3N·HCl. It is a derivative of benzotrifluoride, where the benzene ring is substituted with an amino group at the second position and a bromine atom at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromobenzotrifluoride hydrochloride typically involves the bromination of 2-Aminobenzotrifluoride. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation and Reduction Reactions: The amino group in the compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or nitric acid are used under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as 2-Amino-5-hydroxybenzotrifluoride or 2-Amino-5-alkoxybenzotrifluoride can be formed.

    Oxidation Products: Nitro derivatives such as 2-Nitro-5-bromobenzotrifluoride.

    Reduction Products: Corresponding amines such as 2-Amino-5-bromobenzotrifluoride.

Scientific Research Applications

2-Amino-5-bromobenzotrifluoride hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzotrifluoride hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

  • 2-Amino-4-bromobenzotrifluoride
  • 2-Amino-3-bromobenzotrifluoride
  • 2-Amino-5-chlorobenzotrifluoride

Comparison: 2-Amino-5-bromobenzotrifluoride hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H6BrClF3N

Molecular Weight

276.48 g/mol

IUPAC Name

4-bromo-2-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C7H5BrF3N.ClH/c8-4-1-2-6(12)5(3-4)7(9,10)11;/h1-3H,12H2;1H

InChI Key

IJPCZWDEYYLBFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N.Cl

Origin of Product

United States

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